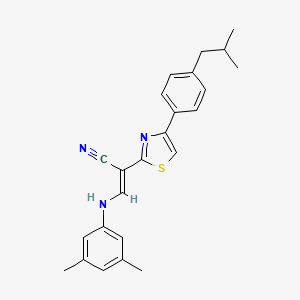

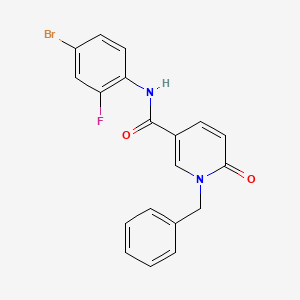

![molecular formula C23H23N3O5S B2524000 ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251611-66-1](/img/structure/B2524000.png)

ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.

BenchChem offers high-quality ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound’s structure suggests potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against cancer cell lines. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling method. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 emerged as promising candidates, with IC50 values ranging from 328 to 644 nM against acute lymphoblastic leukemia (CCRF-CEM) and pancreatic cancer (MIA PaCa-2) cell lines. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells and caused cell cycle arrest at the S phase .

Anti-Inflammatory and Analgesic Properties

Another avenue of interest lies in the compound’s potential anti-inflammatory and analgesic activities. Specific derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) , have shown promise in this regard .

Antitubercular Activity

Exploring the compound’s potential against tuberculosis, researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives . These compounds were investigated for their in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) . While further optimization is needed, these derivatives offer a starting point for antitubercular drug development .

Structure–Activity Relationship Studies

Researchers have conducted detailed structure–activity relationship (SAR) studies to understand how specific substituents impact the compound’s properties. These studies have explored the effects of functional groups at various positions, including the N1-benzo[1,3]dioxole group and substituents at the 2-position . Such insights contribute to the optimization of analogs with enhanced activity .

Selectivity Between Cancer Cells and Normal Cells

Data obtained from experiments revealed that the compound derivatives exhibited good selectivity between cancer cells and normal cells, with IC50 values exceeding 30 μM. This selectivity is crucial for potential therapeutic applications .

Further Optimization and Development

These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles serve as a template for further optimization. Researchers aim to develop more active analogs and gain a comprehensive understanding of the structure–activity relationships of indole-based anticancer molecules .

Wirkmechanismus

Target of Action

The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid . Prostaglandins, in turn, are involved in various biological responses .

Mode of Action

The compound interacts with its targets, the COX enzymes, by acting as a competitive inhibitor . This means it competes with the substrate, arachidonic acid, for the active site of the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of COX enzymes affects the biosynthesis of prostaglandins . Prostaglandins are involved in a variety of biological responses, including inflammation, pain, and fever . Therefore, the inhibition of COX enzymes can lead to the reduction of these responses .

Pharmacokinetics

Like other cox inhibitors, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the reduction of inflammation, pain, and fever due to the inhibition of prostaglandin biosynthesis . This makes it potentially useful in the treatment of conditions such as arthritis and rheumatism .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Eigenschaften

IUPAC Name |

ethyl 2-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S/c1-2-29-23(28)11-16-10-22(26-18-6-4-3-5-17(18)25-16)32-13-21(27)24-12-15-7-8-19-20(9-15)31-14-30-19/h3-10,25H,2,11-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLCEVOQPSLFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

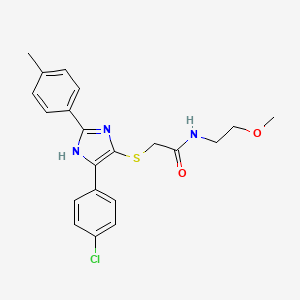

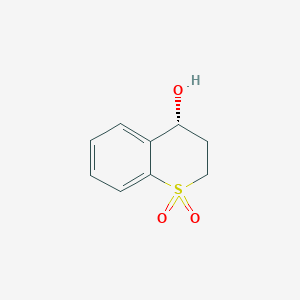

![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)

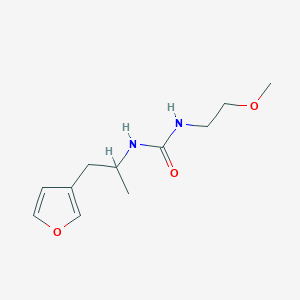

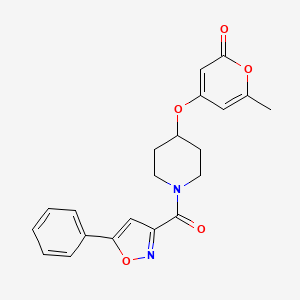

![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)

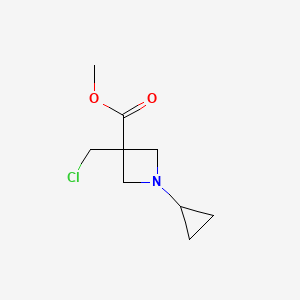

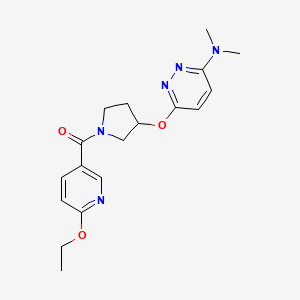

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2523922.png)

![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)

![3-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2523938.png)